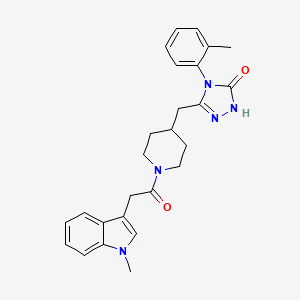

3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

描述

3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic heterocyclic compound featuring a triazolone core substituted with a piperidine-linked indole moiety and an o-tolyl group. The indole and triazole moieties are pharmacologically significant, as indole derivatives are prevalent in serotonin receptor ligands, while triazoles contribute to metabolic stability and bioavailability .

属性

IUPAC Name |

3-[[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-18-7-3-5-9-22(18)31-24(27-28-26(31)33)15-19-11-13-30(14-12-19)25(32)16-20-17-29(2)23-10-6-4-8-21(20)23/h3-10,17,19H,11-16H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRUJJFMUKKNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CC4=CN(C5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The synthesis begins with the preparation of the 1-methyl-1H-indole-3-yl derivative through a series of reactions involving nitration, reduction, and methylation.

Acylation of Piperidine: The next step involves the acylation of piperidine with the indole derivative using acetic anhydride or a similar reagent under controlled conditions.

Cyclization to Form Triazole: The final step is the cyclization reaction to form the triazole ring. This is typically achieved using hydrazine derivatives and appropriate catalysts under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one. For instance, derivatives containing the triazole and piperidine moieties have shown significant antibacterial and antifungal activities when evaluated against various microbial strains using standard methods such as the serial dilution technique .

Anticancer Potential

The compound's structure suggests potential anticancer applications. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, hybrid compounds combining triazole and sulfonamide structures have been synthesized and evaluated for their anticancer efficacy, showing promising results in vitro against different cancer cell lines .

Neurological Applications

Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Piperidine derivatives have been studied for their effects on neuroreceptors and neurotransmitter systems, indicating possible uses in treating neurological disorders such as depression or anxiety . The indole component also suggests interactions with serotonin receptors.

Case Studies

作用机制

The mechanism of action of 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Interact with Receptors: Modulate the activity of receptors, affecting cellular signaling and function.

Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound integrates an indole-acetyl-piperidine chain, distinguishing it from analogs with pyrazole (), phenyl (), or adamantyl () substituents. Piperazine/piperidine motifs are common across analogs (), contributing to conformational flexibility and receptor binding.

Triazolone vs. Triazole-thione: The triazolone core in the target compound differs from the triazole-thione in , which may influence redox properties and metabolic stability.

Biological Activity :

- While direct data on the target compound are lacking, analogs like (piperidine-triazole) and (piperazine-triazole) demonstrate receptor-targeted activity, supporting the hypothesis that the target compound could modulate neurotransmitter systems or enzyme pathways.

生物活性

The compound 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of an indole moiety and a piperidine group further enhances its pharmacological profile. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of indole and triazole have shown cytotoxic effects against various cancer cell lines. A study involving a related indole derivative demonstrated high cytotoxic potential against breast cancer cell lines (T47D) and cervix cancer cells (HeLa) using the MTT assay, highlighting the potential of indole-based compounds in oncology .

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Research into similar triazole derivatives has revealed promising anti-HIV activities. For example, certain pyrazole derivatives have shown EC50 values in the nanomolar range against HIV strains, indicating that modifications in the triazole structure could lead to enhanced antiviral efficacy .

Antimicrobial Effects

Triazoles are also recognized for their antimicrobial properties. Compounds with similar structures have been evaluated for their activity against various bacterial strains, demonstrating effectiveness against pathogens like Mycobacterium tuberculosis. For instance, a study reported IC50 values ranging from 1.35 to 2.18 μM for novel benzamide derivatives against Mycobacterium tuberculosis .

The mechanism of action for compounds with similar structures often involves inhibition of key enzymes or interference with cellular processes. For example, triazoles can inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal membranes. In the context of cancer, these compounds may induce apoptosis through various pathways including caspase activation and modulation of Bcl-2 family proteins.

Study 1: Indole Derivatives Against Cancer

A study published in 2018 synthesized several indole derivatives and evaluated their anticancer activity. One compound exhibited an IC50 value of 10 μM against HeLa cells, demonstrating significant cytotoxicity compared to control groups . This highlights the potential of indole-containing compounds in cancer therapy.

Study 2: Triazole Derivatives as Antiviral Agents

Research into triazole derivatives has shown that they can effectively inhibit viral replication. A specific derivative exhibited an EC50 value of 0.0334 μmol/L against HIV-1, suggesting that structural modifications could enhance antiviral potency . This underscores the importance of exploring similar compounds for therapeutic applications.

常见问题

Basic: What are the key synthetic strategies for constructing the triazolone core in this compound?

The triazolone moiety is synthesized via a multi-step process involving cyclocondensation and functionalization. A representative approach includes:

- Step 1 : Formation of the triazole ring via 1,3-dipolar cycloaddition between nitriles and hydrazides under microwave irradiation or thermal conditions.

- Step 2 : Alkylation or acylation reactions to introduce the piperidin-4-ylmethyl and o-tolyl substituents. For example, coupling the piperidine intermediate with 2-(1-methylindol-3-yl)acetic acid using EDCl/HOBt as coupling agents .

- Step 3 : Final purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) : H and C NMR (400 MHz, DMSO-d6) confirm structural integrity. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates the molecular ion peak (e.g., [M+H] at m/z 500.2345) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Basic: What computational modeling approaches predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). The indole and triazolone groups often engage in π-π stacking and hydrogen bonding .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to optimize substituent effects on binding .

- Crystallographic Refinement : SHELXL refines X-ray data to resolve torsional angles and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in synthetic yield data under varying reaction conditions?

- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, solvent, catalyst loading). For example, a 3 factorial design identifies optimal conditions for coupling reactions .

- Mechanistic Studies : Kinetic profiling (e.g., in situ IR spectroscopy) detects intermediates, explaining yield discrepancies due to side reactions .

Advanced: What in vitro assays evaluate the compound’s biological activity?

- Enzyme Inhibition Assays : Measure IC values against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™) .

- Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., MCF-7, HCT-116) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity for GPCRs or neurotransmitter transporters .

Advanced: How are structure-activity relationship (SAR) studies conducted for substituent modifications?

- Analog Synthesis : Replace the o-tolyl group with electron-withdrawing (e.g., p-CF) or donating (e.g., p-OMe) substituents to assess activity trends .

- Bioisosteric Replacement : Substitute the indole ring with benzimidazole or pyrrole to evaluate scaffold flexibility .

- 3D-QSAR Models : CoMFA or CoMSIA correlate substituent properties (logP, polar surface area) with bioactivity .

Advanced: What strategies resolve crystallographic disorder in the compound’s X-ray structure?

- SHELXL Refinement : Use PART and SUMP commands to model disordered regions (e.g., piperidine ring conformers) .

- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K with liquid nitrogen) .

- Twinning Analysis : HKLF 5 format in SHELXL refines twinned data (e.g., BASF parameter adjustment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。